molecular formula C13H13NO B13867286 (3-Cyclopropylquinolin-4-yl)methanol

(3-Cyclopropylquinolin-4-yl)methanol

Cat. No.: B13867286
M. Wt: 199.25 g/mol
InChI Key: VTAFMAYLCFIGIN-UHFFFAOYSA-N
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Description

(3-Cyclopropylquinolin-4-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline ring system with a cyclopropyl group and a methanol moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylquinolin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylquinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halogens

Major Products:

Scientific Research Applications

(3-Cyclopropylquinolin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and neurological disorders.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties .

Mechanism of Action

The mechanism of action of (3-Cyclopropylquinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and cell death. Additionally, the compound may interact with other cellular pathways, such as those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the cyclopropyl and methanol groups.

    Quinolone: A derivative with a carbonyl group at the 4-position, commonly used as an antibacterial agent.

    Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring systems.

Uniqueness: (3-Cyclopropylquinolin-4-yl)methanol is unique due to the presence of the cyclopropyl group and methanol moiety, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to biological targets, while the methanol moiety can participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(3-cyclopropylquinolin-4-yl)methanol

InChI

InChI=1S/C13H13NO/c15-8-12-10-3-1-2-4-13(10)14-7-11(12)9-5-6-9/h1-4,7,9,15H,5-6,8H2

InChI Key

VTAFMAYLCFIGIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C3=CC=CC=C3N=C2)CO

Origin of Product

United States

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